4-Methyl-2-methylene-1,2-dihydropyridine 4-Methyl-2-methylene-1,2-dihydropyridine
Brand Name: Vulcanchem
CAS No.: 144486-76-0
VCID: VC0117282
InChI: InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5,8H,2H2,1H3
SMILES: CC1=CC(=C)NC=C1
Molecular Formula: C7H9N
Molecular Weight: 107.156

4-Methyl-2-methylene-1,2-dihydropyridine

CAS No.: 144486-76-0

Cat. No.: VC0117282

Molecular Formula: C7H9N

Molecular Weight: 107.156

* For research use only. Not for human or veterinary use.

4-Methyl-2-methylene-1,2-dihydropyridine - 144486-76-0

Specification

CAS No. 144486-76-0
Molecular Formula C7H9N
Molecular Weight 107.156
IUPAC Name 4-methyl-2-methylidene-1H-pyridine
Standard InChI InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5,8H,2H2,1H3
Standard InChI Key JUARPGSEKKLRJC-UHFFFAOYSA-N
SMILES CC1=CC(=C)NC=C1

Introduction

Chemical Structure and Properties

Basic Identification and Physical Properties

4-Methyl-2-methylene-1,2-dihydropyridine is a specialized member of the dihydropyridine class, characterized by its partially reduced pyridine ring structure. The compound's key identification data and physical properties are summarized in the table below:

ParameterValue
CAS Number144486-76-0
Molecular FormulaC₇H₉N
Molecular Weight107.156 g/mol
IUPAC Name4-Methyl-2-methylene-1,2-dihydropyridine
Physical StateNot specified in available literature
SolubilityNot specified in available literature

This compound is primarily used for research purposes, with the available literature emphasizing its experimental applications rather than industrial uses.

Structural Characteristics

The structure of 4-methyl-2-methylene-1,2-dihydropyridine features several notable elements that contribute to its chemical behavior and biological activity:

  • A pyridine ring with partial reduction at the 1,2-position

  • A methyl group substitution at the fourth position

  • A methylene group at the second position

  • An endocyclic nitrogen atom that contributes to the compound's basicity

The presence of the exocyclic methylene group at position 2 is particularly noteworthy, as it can exist in equilibrium with an endocyclic double bond form (methyl tautomer), similar to other 1,2-dihydropyridines . This tautomeric behavior influences the compound's reactivity and interactions with biological targets.

Biological Activities

Anticancer Properties

4-Methyl-2-methylene-1,2-dihydropyridine has demonstrated promising anticancer potential in preliminary studies. In vitro assays have revealed significant cytotoxic effects against various cancer cell lines, particularly HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Experimental data indicate an IC50 value of approximately 28.3 μM against these cancer cell lines, suggesting moderate potency as a potential anticancer agent.

The mechanism underlying its anticancer activity appears to involve multiple cellular pathways:

Anticancer MechanismDescription
Apoptosis InductionTriggers programmed cell death through generation of reactive oxygen species (ROS)
Cell Cycle ArrestCauses arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6)
Enzyme InhibitionPotentially inhibits specific enzymes involved in cancer cell proliferation

These findings suggest that 4-methyl-2-methylene-1,2-dihydropyridine may represent a promising scaffold for developing novel anticancer therapeutics, although further research is needed to fully characterize its efficacy and safety profile.

Mechanism of Action

Interaction with Molecular Targets

The biological activities of 4-methyl-2-methylene-1,2-dihydropyridine are believed to stem from its interactions with specific molecular targets. One notable mechanism involves interaction with calcium channels, which is a characteristic feature of many dihydropyridine compounds.

This interaction with calcium channels is particularly relevant for potential cardiovascular applications, as modulation of calcium influx can affect vascular smooth muscle contraction and cardiac function. While many dihydropyridines are known for their calcium channel blocking activity, the specific profile of 4-methyl-2-methylene-1,2-dihydropyridine in this regard requires further characterization.

Enzyme Inhibition Properties

4-Methyl-2-methylene-1,2-dihydropyridine has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Comparative studies have indicated that this compound exhibits an IC50 value significantly lower than standard inhibitors for certain enzymes, suggesting its potential as a more effective inhibitor.

This enzyme inhibition property may contribute to the compound's biological activities, including its anticancer effects. By inhibiting key enzymes involved in cellular proliferation or survival pathways, 4-methyl-2-methylene-1,2-dihydropyridine could disrupt processes essential for cancer cell growth and maintenance.

The specific enzymes targeted by this compound and the detailed mechanisms of inhibition are areas that warrant further investigation, as they could provide valuable insights for the development of more selective and potent enzyme inhibitors based on the dihydropyridine scaffold.

Research Applications and Future Directions

Chemical Derivatization Opportunities

The structure of 4-methyl-2-methylene-1,2-dihydropyridine provides opportunities for chemical modification to enhance its properties or develop novel compounds with improved profiles. Potential derivatization approaches include:

  • Modification of the methyl group at position 4 to alter lipophilicity or introduce additional functional groups

  • Substitution at the nitrogen position to modify the compound's pharmacokinetic properties

  • Alteration of the methylene group at position 2 to explore effects on tautomeric behavior and biological activity

  • Introduction of additional substituents at other positions of the dihydropyridine ring

Such structural modifications could lead to the development of more potent or selective compounds with enhanced therapeutic potential.

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